Trap1-IN-1
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Overview
Description
Trap1-IN-1 is a highly selective inhibitor of tumor necrosis factor receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein that is part of the heat shock protein 90 (HSP90) family . TRAP1 plays a crucial role in maintaining mitochondrial integrity, regulating cellular stress responses, and supporting protein folding . This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of Trap1-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Trap1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trap1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the function and regulation of TRAP1 . In biology, this compound is employed to investigate the role of TRAP1 in cellular processes such as apoptosis, oxidative stress, and mitochondrial bioenergetics . In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit TRAP1 and disrupt cancer cell metabolism . Additionally, this compound has applications in industry, particularly in the development of new drugs and therapeutic strategies .
Mechanism of Action
Trap1-IN-1 exerts its effects by selectively inhibiting TRAP1, thereby disrupting its chaperone function and affecting mitochondrial bioenergetics . TRAP1 inhibition leads to the destabilization of mitochondrial proteins, increased oxidative stress, and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the mitochondrial permeability transition pore (mPTP), succinate dehydrogenase (SDH), and cytochrome c oxidase (COX), among others .
Comparison with Similar Compounds
Trap1-IN-1 is unique in its high selectivity and potency for TRAP1 compared to other similar compounds . Similar compounds include other TRAP1 inhibitors and HSP90 family inhibitors, such as geldanamycin and radicicol . this compound stands out due to its superior selectivity for TRAP1 over other HSP90 family members, making it a valuable tool for studying TRAP1-specific functions and therapeutic applications .
Properties
Molecular Formula |
C45H39F7N2O4P2 |
---|---|
Molecular Weight |
866.7 g/mol |
IUPAC Name |
3-[[2-[5-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)-2-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium;hexafluorophosphate |
InChI |
InChI=1S/C45H38FN2O4P.F6P/c46-42-19-10-12-34-29-48(31-41(34)42)44(50)32-21-23-43(49)40(27-32)45(51)47-28-33-20-22-36(26-35(33)30-47)52-24-11-25-53(37-13-4-1-5-14-37,38-15-6-2-7-16-38)39-17-8-3-9-18-39;1-7(2,3,4,5)6/h1-10,12-23,26-27H,11,24-25,28-31H2;/q;-1/p+1 |
InChI Key |
ZKAOHTPZPRTYPO-UHFFFAOYSA-O |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=CC=C2)F.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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